molecular formula C24H27O3P B3051339 Tris(2,4-dimethylphenyl) phosphite CAS No. 33073-05-1

Tris(2,4-dimethylphenyl) phosphite

Cat. No. B3051339
CAS RN: 33073-05-1
M. Wt: 394.4 g/mol
InChI Key: HABWCPIKWOZMSN-UHFFFAOYSA-N
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Description

Tris(2,4-dimethylphenyl) phosphite is a chemical compound with the molecular formula C24H27O3P . It has an average mass of 394.443 Da and a monoisotopic mass of 394.169769 Da .


Molecular Structure Analysis

The molecular structure of Tris(2,4-dimethylphenyl) phosphite consists of 24 carbon atoms, 27 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom . The exact structure would require more detailed spectroscopic analysis for accurate determination.

properties

IUPAC Name

tris(2,4-dimethylphenyl) phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27O3P/c1-16-7-10-22(19(4)13-16)25-28(26-23-11-8-17(2)14-20(23)5)27-24-12-9-18(3)15-21(24)6/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABWCPIKWOZMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C)C)OC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186724
Record name Tris(2,4-dimethylphenyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2,4-dimethylphenyl) phosphite

CAS RN

33073-05-1
Record name Tris(2,4-dimethylphenyl) phosphite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033073051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2,4-dimethylphenyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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